5-(2,4-Dimethoxyphenyl)-2-formylphenol
Description
5-(2,4-Dimethoxyphenyl)-2-formylphenol is a phenolic derivative characterized by a central benzene ring substituted with a formyl (-CHO) group at position 2 and a 2,4-dimethoxyphenyl moiety at position 3. This compound’s structure integrates electron-donating methoxy groups and an electron-withdrawing formyl group, creating unique electronic and steric properties.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-13(15(8-12)19-2)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDJDBCYFVWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685237 | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-24-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3-hydroxy-2′,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-formylphenol typically involves the use of 2,4-dimethoxybenzaldehyde as a starting material. One common method involves the formylation of 2,4-dimethoxybenzaldehyde under specific reaction conditions to introduce the formyl group at the ortho position relative to the hydroxyl group. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of 5-(2,4-Dimethoxyphenyl)-2-formylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(2,4-Dimethoxyphenyl)-2-carboxyphenol.
Reduction: 5-(2,4-Dimethoxyphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s formyl group can also interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-(2,4-Dimethoxyphenyl)-2-formylphenol and related compounds:
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|---|
| 5-(2,4-Dimethoxyphenyl)-2-formylphenol | C₁₅H₁₄O₄* | 2,4-Dimethoxyphenyl (C₅), Formyl (C₂) | -CHO, -OCH₃ | ~266.27† | N/A‡ |
| 2,4-Dimethoxyphenyl Acetate [Compound 2] | C₁₀H₁₂O₄ | Acetate (C₁), 2,4-Dimethoxyphenyl | -OAc, -OCH₃ | 196.20 | Not provided |
| 5-Amino-2,4-difluorophenol | C₆H₅F₂NO | -NH₂ (C₅), -F (C₂, C₄), -OH (C₁) | -NH₂, -F, -OH | 145.11 | 113512-71-3 |
| 4-(5-Formylthiophen-2-yl)-2-methylphenol | C₁₂H₁₀O₂S | Formylthiophenyl (C₄), -CH₃ (C₂) | -CHO (thiophene), -CH₃ | 218.27 | 1261976-11-7 |
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which contrast with the electron-withdrawing formyl group. This duality may enhance its reactivity in nucleophilic aromatic substitution compared to simpler phenols like 5-Amino-2,4-difluorophenol, where fluorine substituents increase acidity (pKa ~8–9) but reduce nucleophilicity . In 4-(5-Formylthiophen-2-yl)-2-methylphenol, the formyl group is attached to a thiophene ring, altering conjugation and redox properties compared to the benzene-based formyl group in the target compound .
Biological Activity and Applications: Compounds with dimethoxy groups (e.g., 2,4-Dimethoxyphenyl Acetate) are often associated with antimicrobial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like topoisomerases . Fluorinated phenols like 5-Amino-2,4-difluorophenol are frequently used in pharmaceutical intermediates, leveraging fluorine’s metabolic stability and bioavailability-enhancing properties .
Biological Activity
5-(2,4-Dimethoxyphenyl)-2-formylphenol is a compound of considerable interest due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a phenolic structure with two methoxy groups and a formyl group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
The biological activity of 5-(2,4-Dimethoxyphenyl)-2-formylphenol can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Antimicrobial Activity : Preliminary studies indicate that it may inhibit the growth of various pathogens, although specific mechanisms remain under investigation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may contribute to its therapeutic effects in inflammatory diseases.
- Anticancer Properties : Research suggests that it may interfere with cancer cell proliferation through various pathways, although further studies are needed to elucidate these mechanisms.
Antimicrobial Activity
5-(2,4-Dimethoxyphenyl)-2-formylphenol has been investigated for its antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values have been determined in various studies:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| B. subtilis | 10 | |
| S. aureus | 20 |
These findings indicate that the compound possesses significant antimicrobial activity, comparable to some standard antibiotics.
Antioxidant Activity
The antioxidant capacity of 5-(2,4-Dimethoxyphenyl)-2-formylphenol has been evaluated using various assays:
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 25 | |
| ABTS Scavenging | 30 | |
| FRAP Assay | 20 |
These results demonstrate its effective free radical scavenging ability.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 5-(2,4-Dimethoxyphenyl)-2-formylphenol significantly inhibited the growth of E. coli and B. subtilis, showcasing its potential as a natural antimicrobial agent in food preservation and medicine.
- Antioxidant Potential : In vitro tests revealed that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents, suggesting its potential role as a protective agent against oxidative damage.
- Anti-inflammatory Effects : A recent study reported that the compound effectively reduced pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model in mice, indicating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
